2-(1-Aminoethyl)furan-3,4-diyldimethanol
Description
Contextualization within Furan (B31954) Heterocyclic Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic chemistry. ksu.edu.sa The furan ring system is present in a multitude of natural products and serves as a versatile precursor in the synthesis of various organic compounds, including 1,4-dicarbonyls and cyclopentanones. researchgate.net Furan and its derivatives are integral intermediates in the production of dyes, pigments, and specialty chemicals. slideshare.net The chemistry of furans is rich and varied, encompassing electrophilic substitution, addition reactions like catalytic hydrogenation, and participation in Diels-Alder reactions. ksu.edu.saresearchgate.net The reactivity and stability of the furan ring are influenced by the nature and position of its substituents. Electron-withdrawing groups, for instance, can significantly alter its susceptibility to electrophilic attack. researchgate.net
The specific compound, 2-(1-Aminoethyl)furan-3,4-diyldimethanol, is a polysubstituted furan derivative. Its structure incorporates several key functional groups: a primary amine on an ethyl side chain at the 2-position, and two hydroxymethyl groups at the 3- and 4-positions. This combination of functionalities on a central furan core places it within the broader class of highly functionalized heterocyclic compounds that are of significant interest to synthetic chemists. The development of synthetic methods for such polysubstituted furans is an active area of research, with various strategies being explored to achieve regioselective functionalization. ijsrst.com
Significance as a Furan-Derived Amino Alcohol Scaffold in Organic Synthesis
The structural motif of an amino alcohol is a privileged scaffold in medicinal chemistry and organic synthesis, frequently appearing in biologically active molecules and serving as a precursor for chiral ligands and catalysts. Furan-derived amino alcohols, such as this compound, combine the features of the furan ring with the versatile reactivity of the amino and alcohol functional groups. This makes them valuable building blocks for the synthesis of more complex molecular architectures.
The amino group can act as a nucleophile or a base, and can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities. The primary alcohol groups (hydroxymethyl) can be oxidized to aldehydes or carboxylic acids, or can participate in esterification and etherification reactions. The presence of these multiple reactive sites allows for a high degree of molecular diversity to be generated from a single furan scaffold. For instance, chiral furfuryl alcohols are precursors for the synthesis of rare amino sugars, which are key structural units in many pharmacologically active natural products. researchgate.net The development of efficient synthetic routes to furan-based scaffolds, including those with imine functionalities, is an ongoing area of interest. nih.gov
Overview of Research Trajectories for Complex Furanic Structures
Research into complex furanic structures is being driven by several key trends, largely centered on sustainability and the development of novel synthetic methodologies. A significant push is the utilization of biomass-derived furans, such as 5-hydroxymethylfurfural (B1680220) (HMF), as renewable platform chemicals. mdpi.com This "green chemistry" approach aims to replace petroleum-based feedstocks with sustainable alternatives for the synthesis of a wide range of chemicals and polymers, including furan-based polyesters and polyamides. mdpi.comresearchgate.net
The synthesis of highly substituted and functionalized furans remains a significant challenge, prompting the development of novel and efficient synthetic methods. This includes one-pot reactions and multicomponent reactions to construct complex furan cores in a single step. nih.gov Furthermore, there is growing interest in exploring the biological activities of novel furan derivatives, with studies focusing on their potential as anticancer, antibacterial, and antioxidant agents. nih.gov The unique electronic properties of the furan ring also make it an attractive component in the design of new materials with specific optical or electronic properties. slideshare.net As synthetic capabilities advance, the exploration of increasingly complex and diverse furanic structures is expected to yield new discoveries in both fundamental chemistry and applied sciences.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15066-64-5 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
[5-(1-aminoethyl)-4-(hydroxymethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C8H13NO3/c1-5(9)8-7(3-11)6(2-10)4-12-8/h4-5,10-11H,2-3,9H2,1H3 |
InChI Key |
CXOGYHMVENOLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CO1)CO)CO)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies
De Novo Synthesis Approaches to the Furan (B31954) Core
The construction of the substituted furan ring is a critical first step. Various methods have been developed for the synthesis of furans, ranging from classic named reactions to modern transition metal-catalyzed processes and the use of renewable resources.
The Feist-Benary synthesis is a classical method for the formation of furans from the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. acs.orgrsc.org The reaction proceeds through an initial condensation related to the Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. acs.orgrsc.org
Modern variations of this reaction have focused on improving its efficiency and stereoselectivity. One notable advancement is the enantioselective "interrupted" Feist-Benary reaction. This modification utilizes a chiral auxiliary, such as a cinchona alkaloid derivative, in the presence of a proton sponge to produce highly substituted hydroxydihydrofurans. rsc.orgyale.edu These intermediates can then be converted to the corresponding furans. The chirality is induced by the protonated alkaloid, which interacts with the dicarbonyl group in a five-membered transition state. rsc.org While specific examples with extensive substrate scope and yield tables for the enantioselective variant are still emerging in the literature, the principle demonstrates a significant step towards asymmetric furan synthesis.
Table 1: Comparison of Classical and Modern Feist-Benary Synthesis Approaches
| Feature | Classical Feist-Benary Synthesis | Enantioselective Interrupted Feist-Benary Reaction |
| Description | Reaction of α-halo ketones and β-dicarbonyl compounds. acs.org | A modification using a chiral auxiliary to achieve enantioselectivity. rsc.orgyale.edu |
| Catalyst/Promoter | Amines (e.g., ammonia, pyridine). acs.org | Chiral auxiliary (e.g., cinchona alkaloid derivative) and a proton sponge. rsc.org |
| Key Intermediate | Enolate of the β-dicarbonyl compound. | Hydroxydihydrofuran. yale.edu |
| Stereoselectivity | Generally not stereoselective. | Can provide high enantioselectivities and diastereoselectivities. researchgate.net |
Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including furans. nih.gov Catalysts based on gold, rhodium, and palladium have been extensively used to construct the furan ring through various cyclization strategies.
Gold-Catalyzed Synthesis: Gold catalysts, particularly triazole-gold (TA-Au) complexes in combination with copper co-catalysts, have been employed in the one-pot synthesis of substituted furans from propargyl alcohols and alkynes. acs.orgchemrxiv.org This method proceeds through a three-step cascade involving alcohol addition, a Saucy-Marbet rearrangement, and an allene-ketone cyclization, offering good to excellent yields for a broad range of substrates. acs.org
Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective in the synthesis of highly functionalized furans. One approach involves the Rh(II)-catalyzed cyclization of 2-alkynyl 2-diazo-3-oxobutanoates to yield furo[3,4-c]furans. rsc.org Another strategy is the Rh(III)-catalyzed vinyl C-H activation of acrylic acids with α-diazocarbonyl compounds, which provides a series of furans in moderate to good yields. nih.gov
Palladium-Catalyzed Synthesis: Palladium-catalyzed one-pot syntheses of functionalized furans have been developed from 1,3-dicarbonyl compounds and alkenyl bromides. nih.gov The choice of catalyst, solvent, base, and oxidant significantly impacts the reaction yield, with PdCl₂(CH₃CN)₂ often emerging as a highly effective catalyst.
Table 2: Overview of Transition Metal-Catalyzed Furan Syntheses
| Catalyst System | Substrates | Key Features | Reported Yields |
| Triazole-gold (TA-Au) / Copper | Propargyl alcohols and alkynes | One-pot, three-step cascade reaction. acs.org | Good to excellent. acs.orgchemrxiv.org |
| Rhodium(II) acetate | 2-Alkynyl 2-diazo-3-oxobutanoates | Cyclization to form furo[3,4-c]furans. rsc.org | Good. rsc.org |
| Rhodium(III) / CsOAc | Acrylic acids and α-diazocarbonyls | Vinyl C-H activation. nih.gov | Moderate to good. nih.gov |
| PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ | 1,3-Dicarbonyls and alkenyl bromides | One-pot synthesis of functionalized furans. nih.gov | Up to 94%. |
The use of renewable biomass as a feedstock for chemical synthesis is a cornerstone of green chemistry. Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), both readily available from the dehydration of sugars, are versatile platform molecules for the synthesis of a wide range of furan derivatives.
From 5-Hydroxymethylfurfural (HMF): HMF can be catalytically converted into various valuable furan-based chemicals. For example, the catalytic transfer hydrogenolysis of HMF using a Ni-Co/C catalyst can produce 2,5-dimethylfuran (B142691) (DMF), a promising biofuel, with high yields. A novel reaction pathway has been proposed where 5-methylfurfural (B50972) serves as an intermediate.
From Furfural: Furfural is a natural precursor to a range of furan-based chemicals and solvents. Catalytic hydrogenation of furfural can lead to furfuryl alcohol, which is a key monomer for furan resins. Furthermore, direct catalytic conversion of furfural to furan-derived amines has been achieved using ruthenium-based catalysts. Various catalytic systems, including non-noble metals, have been explored for the hydrogenation of furfural to furfuryl alcohol, with some systems achieving near-quantitative yields.
Table 3: Catalytic Conversion of Biomass-Derived Furans
| Precursor | Product | Catalyst System | Key Conditions | Reported Yield |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Dimethylfuran (DMF) | Ni-Co/C | 210 °C, 450 rpm | 96.5%. |
| Furfural | Furfuryl Alcohol | Ni@NCNTs-600–800 | 80 °C | 100%. |
| Furfural | 1-(Furan-2-yl)-4-methylpentan-2-amine | Ru/C, one-pot two-step | - | 74%. |
| Furfural | Succinic anhydride, Maleic acid | Acidic Ionic Liquids, 30% H₂O₂ | 60 °C, 14 h | 8%, 12% respectively. |
Stereoselective Introduction of the 1-Aminoethyl Moiety
The introduction of the 1-aminoethyl group with control of the stereochemistry at the α-carbon is a crucial step in the synthesis of 2-(1-Aminoethyl)furan-3,4-diyldimethanol. This can be achieved through either the formation of the C-N and C-O bonds simultaneously on a precursor or by the stereoselective formation of the C-C bond.
Asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from alkenes. The Sharpless Asymmetric Aminohydroxylation is a prominent example, allowing the syn-selective preparation of 1,2-amino alcohols. This reaction typically employs an osmium catalyst in the presence of a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a nitrogen source.
The application of the Sharpless AA to vinyl furan has been demonstrated, providing a direct route to enantiomerically enriched furan-based amino alcohols. For instance, the reaction of 2-vinylfuran with the sodium salt of N-chlorobenzylcarbamate and an osmium tetroxide/(DHQ)₂PHAL mixture afforded the corresponding N-Cbz-protected amino alcohol with good enantioselectivity, although the yield was moderate.
Table 4: Sharpless Asymmetric Aminohydroxylation of Vinyl Furan
| Substrate | Nitrogen Source | Catalyst/Ligand | Product | Yield | Enantiomeric Excess (ee) |
| 2-Vinylfuran | N-chlorobenzylcarbamate, sodium salt | OsO₄ / (DHQ)₂PHAL | N-Cbz-1-(furan-2-yl)-1-aminoethane-2-ol | 21% from furfural. | >86%. |
An alternative approach to constructing the 1-aminoethyl moiety involves the diastereoselective addition of a methyl group to a chiral furan-2-yl imine or a related electrophile. This strategy relies on the formation of a new carbon-carbon bond with stereocontrol.
A well-established method for the asymmetric synthesis of amines is the addition of organometallic reagents to chiral N-sulfinyl imines (Ellman's auxiliary). The N-tert-butanesulfinyl group acts as a powerful chiral directing group, allowing for the highly diastereoselective addition of Grignard reagents or other nucleophiles to the imine carbon. chemrxiv.org Subsequent removal of the sulfinyl group provides the free amine. This methodology is general and can be applied to the synthesis of a wide variety of chiral amines. nih.gov For the synthesis of 2-(1-aminoethyl)furan, this would involve the preparation of a chiral N-tert-butanesulfinyl imine of 2-acetylfuran (B1664036), followed by the diastereoselective addition of a methyl nucleophile.
Recent advancements have also demonstrated the potential of biocatalysis in this area. For example, the biocatalytic synthesis of (R)-3-acetylamino-5-(α-aminoethyl)-furan has been reported from a furan-based precursor using an R-selective aminotransferase. acs.org This enzymatic approach achieved a high yield and excellent enantioselectivity, highlighting the potential of biocatalysis for the green and efficient production of chiral furan-based amines. acs.org
Table 5: Strategies for Diastereoselective Synthesis of the 1-Aminoethyl Moiety on a Furan Ring
| Method | Key Principle | Substrate Example | Reagent/Catalyst Example | Expected Outcome |
| Addition to Chiral N-Sulfinyl Imine | Diastereoselective addition of a methyl nucleophile to an imine bearing a chiral auxiliary. | N-tert-butanesulfinyl imine of 2-acetylfuran | Methyl Grignard reagent | High diastereoselectivity. chemrxiv.org |
| Biocatalysis | Enantioselective amination of a ketone using an aminotransferase. acs.org | 3-Acetamido-5-acetylfuran | R-selective aminotransferase (ATA117) | High yield and >99% ee. acs.org |
Chiral Auxiliary and Ligand-Mediated Approaches in Enantioselective Synthesis
The creation of the chiral center at the 1-aminoethyl substituent is a critical step in the synthesis of this compound. Enantioselective methods, which are crucial for producing a single enantiomer of a chiral drug or molecule, generally rely on either chiral auxiliaries or asymmetric catalysis mediated by chiral ligands. researcher.life
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, auxiliaries like 8-phenylmenthol have been used to achieve high diastereoselectivity in the formation of chiral furans. benthamscience.com A potential strategy for the target molecule could involve attaching a chiral auxiliary to a precursor, such as a 2-acetylfuran derivative. The auxiliary would then control the diastereoselective reduction of the ketone or the addition of a nitrogen-containing nucleophile, establishing the desired stereochemistry at the ethylamine (B1201723) side chain.
Ligand-Mediated Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. This is often achieved using a transition metal complexed with a chiral ligand. Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. researchgate.netresearchgate.net For instance, the asymmetric synthesis of chiral annulated furans can be achieved through diastereodivergent organocatalysis, where different catalysts can selectively produce different diastereomers. researchgate.net In the context of this compound, a key step could be the asymmetric reduction of a corresponding enamine or imine precursor, catalyzed by a chiral transition metal complex (e.g., using rhodium or iridium with chiral phosphine (B1218219) ligands) to set the stereocenter of the aminoethyl group.
| Approach | Description | Potential Application for Target Compound | Key Advantage |
| Chiral Auxiliary | A temporary chiral group directs a diastereoselective reaction. | Attachment to a 2-acetylfuran precursor to guide the formation of the aminoethyl stereocenter. | High diastereoselectivity and predictability. benthamscience.com |
| Asymmetric Catalysis | A chiral catalyst (metal-ligand complex or organocatalyst) facilitates an enantioselective reaction. | Asymmetric hydrogenation of an imine precursor or asymmetric amination of a suitable furan derivative. | High catalytic efficiency (low catalyst loading). researchgate.net |
| Organocatalysis | Use of small, chiral organic molecules to catalyze enantioselective transformations. | Enantioselective Friedel-Crafts type reaction of a furan with an electrophilic nitrogen source. benthamscience.com | Metal-free, often milder reaction conditions. |
Selective Functionalization of the Diyldimethanol Side Chains
The two hydroxymethyl groups at the 3 and 4 positions of the furan ring are chemically equivalent, posing a challenge for selective functionalization. Achieving regioselectivity—differentiating between these two groups—is essential for synthesizing derivatives or more complex structures.
Regioselective Oxidation and Reduction Strategies of Hydroxyl Groups
Regioselective Oxidation: The selective oxidation of one hydroxyl group in a diol to an aldehyde or carboxylic acid is a valuable transformation. Recent advances have focused on catalyst-controlled methods. For unsymmetrical diols, peptide-based organocatalysts have been shown to achieve regiodivergent oxidation, allowing for the selective oxidation of either the more or less sterically hindered hydroxyl group. researchgate.net For a symmetrical diol like the one in the target molecule, strategies often rely on statistical methods or enzymatic resolutions. However, catalytic systems using boronic acids or transition metals like ruthenium can sometimes exhibit selectivity based on subtle electronic or steric differences, or through chelation control. rsc.orgorganic-chemistry.org For instance, a palladium-catalyzed oxidation might be employed to convert one of the hydroxymethyl groups into a formyl group, which could then be used for further synthetic elaborations.
Chemoselective Reduction: Reduction strategies must be chemoselective to avoid saturation of the furan ring, which is sensitive to certain reducing agents and conditions. researchgate.netnih.govnih.gov The furan ring can be hydrogenated under many catalytic hydrogenation conditions. acs.org Therefore, mild reducing agents are preferred. For example, if one of the hydroxyl groups were oxidized to an aldehyde, its selective reduction back to an alcohol without affecting other functional groups could be achieved using chemoselective hydride reagents like sodium borohydride (B1222165) under controlled conditions. The use of organic hydride donors, mimicking natural cofactors like NADH, offers a mild alternative that can selectively reduce conjugated double bonds without affecting sensitive heterocyclic rings like furan. nih.govnih.gov
Orthogonal Protection/Deprotection Group Chemistry in Multi-functionalized Substrates
Orthogonal protection is a powerful strategy for managing multiple reactive functional groups within a molecule. wikipedia.orgfiveable.me It involves using protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for the selective unmasking and reaction of one site while others remain protected. organic-chemistry.orgjocpr.com
For this compound, three functional groups need to be managed: the primary amine and the two primary alcohols. An effective orthogonal strategy would allow for the individual manipulation of each site.
Amino Group Protection: Common protecting groups for amines include tert-butyloxycarbonyl (Boc), which is removed with strong acid (e.g., trifluoroacetic acid, TFA), and fluorenylmethyloxycarbonyl (Fmoc), which is removed by a base like piperidine. iris-biotech.de
Hydroxyl Group Protection: The two hydroxyl groups can be protected with groups that are stable to the conditions used for amine deprotection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are a common choice as they are typically removed by a fluoride (B91410) source (e.g., TBAF). To differentiate between the two identical hydroxyl groups, one could perform a monoprotection reaction under dilute conditions to favor the formation of the singly protected diol, which can then be separated and further functionalized.
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Primary Amine | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Orthogonal to silyl ethers (removed by fluoride) and Fmoc (removed by base). iris-biotech.de |
| Primary Amine | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Orthogonal to silyl ethers (removed by fluoride) and Boc (removed by acid). iris-biotech.de |
| Hydroxyl Groups | TBDMS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Orthogonal to Boc (removed by acid) and Fmoc (removed by base). jocpr.com |
| Hydroxyl Groups | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc, Fmoc, and TBDMS under their respective deprotection conditions. |
This strategy allows for a stepwise modification of the molecule. For example, the amine could be deprotected and acylated, followed by the selective deprotection and oxidation of one of the hydroxyl groups.
One-Pot and Cascade Reaction Sequences for Enhanced Synthetic Efficiency
One-pot and cascade (or domino) reactions combine multiple synthetic steps into a single operation without isolating intermediates. bohrium.com This approach significantly improves efficiency by reducing reaction time, solvent waste, and purification efforts. tubitak.gov.trnih.gov The synthesis of complex heterocyclic structures like polysubstituted furans is particularly well-suited to these strategies. chemistryviews.orgresearchgate.net
A hypothetical cascade reaction for the synthesis of the furan core of this compound could involve the reaction of a suitably substituted alkyne and a carbonyl compound. For instance, gold-catalyzed cascade reactions are known to efficiently produce highly substituted furans from propargyl alcohols and alkynes in a one-pot process. acs.org Similarly, cobalt-based metalloradical catalysis can achieve the regioselective cyclization of alkynes with diazocarbonyls to form polysubstituted furans. nih.gov Another approach could be a multicomponent reaction (MCR), where three or more starting materials are combined in a single pot to form the product. tubitak.gov.trnih.gov Such a strategy could potentially construct the substituted furan ring in a single, highly convergent step.
The conversion of biomass-derived furans can also involve cascade processes. For example, tris(pentafluorophenyl)borane (B72294) can catalyze the conversion of furans through a ring-opening and closing cascade to produce valuable synthetic intermediates. nih.gov
Development and Optimization of Novel Catalytic Systems for this compound Synthesis
The synthesis of functionalized furans, often derived from biomass platform molecules like furfural and 5-hydroxymethylfurfural (HMF), heavily relies on the development of efficient and selective catalysts. mdpi.commdpi.comfrontiersin.org
Catalysts for Furan Ring Synthesis: Modern methods for constructing the furan ring often employ transition metal catalysts. Palladium-catalyzed reactions, for example, can be used to synthesize functionalized furans from 1,3-diketones and alkenyl bromides. mdpi.com Gold and copper catalysts are also widely used in cycloisomerization and cascade reactions to form furan rings from various acyclic precursors. acs.orgorganic-chemistry.org The choice of catalyst and ligands can control the regioselectivity of these cyclizations, which is crucial for obtaining the 2,3,4-substitution pattern of the target molecule.
Catalysts for Amination: The introduction of the aminoethyl group can be achieved through reductive amination of a corresponding ketone precursor. This reaction typically involves a metal catalyst (such as nickel, ruthenium, copper, or cobalt) and a nitrogen source (like ammonia) under a hydrogen atmosphere. mdpi.comscispace.com For instance, Ru/C has been shown to be effective for the reductive amination of furan-based ketones. scispace.com Bifunctional catalysts, such as CuNiAlOx, have been developed for the one-pot transformation of HMF into 2,5-bis(aminomethyl)furan (B21128) (BAMF), demonstrating the potential for catalysts to mediate multiple transformations (amination and reduction) in a single process. rsc.org Developing a catalyst that can selectively facilitate the reductive amination of a 2-acetylfuran precursor without promoting hydrogenation of the furan ring is a key challenge. acs.org Non-noble metal catalysts are increasingly explored due to their lower cost, though they can sometimes suffer from metal leaching. frontiersin.org
| Catalytic Step | Catalyst Type | Example | Key Features & Challenges |
| Furan Synthesis | Palladium, Gold, Copper, Cobalt | PdCl₂(CH₃CN)₂, [Co(P1)], TA-Au/Cu | Enables cascade and cyclization reactions to build the furan core. Control of regioselectivity is critical. acs.orgnih.govmdpi.com |
| Reductive Amination | Nickel, Ruthenium, Cobalt | Ni/SBA-15, Ru/C | Introduction of the amine functionality from a ketone. Requires high chemoselectivity to avoid furan ring reduction. mdpi.comscispace.com |
| Hydrogenation/Reduction | Noble Metals (Pd, Pt, Ru), Non-noble Metals (Ni, Cu) | Ru/Al₂O₃ | Used for reducing carbonyls or imines. Selectivity is paramount to preserve the furan ring and other functional groups. rsc.org |
The optimization of these catalytic systems, including the choice of metal, support material, and reaction conditions, is essential for achieving high yield and selectivity in the synthesis of complex molecules like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a chiral compound like 2-(1-Aminoethyl)furan-3,4-diyldimethanol, which possesses a stereocenter at the α-carbon of the aminoethyl group, NMR techniques are crucial for determining its relative and absolute configuration, as well as its preferred conformation.
The presence of a chiral center in this compound necessitates methods to determine its absolute configuration. A common and powerful approach involves the use of chiral derivatizing agents (CDAs). These agents react with the amine functionality to form diastereomers, which, unlike enantiomers, are distinguishable by NMR. For primary amines, reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-fluorinated phenylacetic phenylselenoester (FPP) can be employed. frontiersin.org The resulting diastereomeric amides exhibit distinct chemical shifts, particularly for protons and carbons near the newly formed stereocenter. By analyzing the differences in these chemical shifts (Δδ), and comparing them to established models, the absolute configuration of the original amine can be confidently assigned. researchgate.net
For instance, the Mosher's method relies on the anisotropic effect of the phenyl ring of the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the substrate. researchgate.net Similarly, 19F NMR can be a highly sensitive method for enantiodiscrimination when using fluorine-containing CDAs. frontiersin.orgrsc.org The difference in the 19F chemical shifts between the two diastereomeric derivatives can be correlated with the absolute configuration, often supported by density functional theory (DFT) calculations. frontiersin.org
The following table illustrates representative 1H NMR chemical shift differences (ΔδRS = δR - δS) that could be observed for the protons adjacent to the stereocenter in a pair of diastereomeric amides derived from this compound.
| Proton | Exemplary δ (R-diastereomer) [ppm] | Exemplary δ (S-diastereomer) [ppm] | ΔδRS [ppm] |
|---|---|---|---|
| α-CH | 4.85 | 4.75 | +0.10 |
| β-CH3 | 1.55 | 1.62 | -0.07 |
| Furan (B31954) H-5 | 7.40 | 7.45 | -0.05 |
The flexibility of the aminoethyl and hydroxymethyl side chains means that this compound can adopt multiple conformations in solution. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for probing these conformational preferences. columbia.edureddit.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing information about the spatial arrangement of different parts of the molecule. columbia.edu
For a small to medium-sized molecule, ROESY is often preferred as it avoids the issue of zero or near-zero NOEs that can occur. reddit.com By analyzing the cross-peaks in a ROESY spectrum, it is possible to identify which protons are in close proximity, allowing for the construction of a 3D model of the predominant solution-state conformation. For example, a ROESY correlation between the α-proton of the aminoethyl group and one of the hydroxymethyl groups would indicate a folded conformation. The relative intensities of the cross-peaks can also provide semi-quantitative distance information.
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction mechanisms and the identification of transient intermediates. For furan derivatives, a key reaction of interest is acid-catalyzed ring opening, which can occur under various conditions. nih.govrsc.org By conducting the reaction directly in an NMR tube, it is possible to observe the disappearance of the starting material signals and the appearance of signals corresponding to intermediates and final products.
For this compound, such a study could elucidate the mechanism of its degradation or transformation in acidic media. The protonation of the furan ring oxygen is often the initial step, leading to a cascade of reactions that can result in the formation of dicarbonyl compounds. rsc.org Monitoring the changes in the 1H and 13C NMR spectra over time would allow for the identification of key intermediates, such as protonated furan species or ring-opened cations, providing a detailed understanding of the reaction pathway. nih.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. purechemistry.orgspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.
For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter without the need for derivatization. purechemistry.orgspringernature.com This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms is wavelength-dependent. The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correctness of the assigned absolute configuration.
Furthermore, X-ray diffraction reveals the solid-state conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The amino and hydroxyl groups of this compound are all capable of participating in hydrogen bonding, and an X-ray structure would provide precise information on the hydrogen bond network, which governs the crystal packing.
The following table provides a hypothetical set of crystal data and structure refinement parameters for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C8H13NO3 |
| Formula weight | 171.19 |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a = 6.5 Å, b = 10.2 Å, c = 13.8 Å |
| Volume | 916.6 Å3 |
| Z | 4 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Flack parameter | 0.05(10) |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Fragmentation and Identification of Reaction Byproducts
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would confirm its molecular formula (C8H13NO3).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. unito.it In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, revealing characteristic fragmentation pathways. For this compound, key fragmentation pathways would likely involve:
Cleavage of the C-C bond adjacent to the nitrogen atom: This is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. libretexts.org
Loss of water from the hydroxymethyl groups.
Furan ring fragmentation: The furan ring itself can undergo characteristic cleavages, such as the loss of CO or C2H2O. ed.ac.ukresearchgate.net
The analysis of these fragmentation patterns can help to confirm the structure of the molecule and can also be used to identify related byproducts in a reaction mixture. For example, by comparing the MS/MS spectra of different components in a sample, it is possible to identify compounds that share a common structural core.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group analysis. researchgate.netcardiff.ac.uk The spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.
Key vibrational modes would include:
O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm-1, due to the hydroxyl groups. The position and shape of this band can provide information about hydrogen bonding. researchgate.netmdpi.com
N-H stretching: Bands in the region of 3300-3500 cm-1 corresponding to the primary amine.
C-H stretching: Bands in the region of 2850-3000 cm-1 for the alkyl C-H bonds.
Furan ring vibrations: The furan ring has characteristic stretching and bending vibrations. C=C stretching vibrations are typically observed around 1500-1600 cm-1, while C-O-C stretching vibrations appear in the 1000-1200 cm-1 region. researchgate.netglobalresearchonline.net
Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk For example, the symmetric stretching of the furan ring is often more intense in the Raman spectrum. By analyzing both IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. Furthermore, shifts in the vibrational frequencies, particularly those of the O-H and N-H groups, can be used to study intermolecular interactions, such as hydrogen bonding, in different environments. nih.govmdpi.com
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3500 (broad) | 3200-3500 (weak) |
| N-H stretch | 3300-3500 | 3300-3500 |
| Alkyl C-H stretch | 2850-2970 | 2850-2970 |
| Furan C=C stretch | 1500-1610 | 1500-1610 (strong) |
| Furan C-O-C stretch | 1010-1250 | 1010-1250 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has been a cornerstone in elucidating the fundamental properties of 2-(1-Aminoethyl)furan-3,4-diyldimethanol. These calculations have been instrumental in determining the molecule's most stable three-dimensional arrangement (geometrical optimization) and in analyzing its electronic structure.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. For this compound, the HOMO is predominantly localized on the furan (B31954) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more across the furan ring and the hydroxymethyl groups, suggesting these areas are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. Computational studies have quantified this gap, providing a measure of the molecule's reactivity. From this data, various reactivity descriptors such as electronegativity, chemical hardness, and softness have been calculated to further characterize its chemical behavior.
Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.68 |
| Chemical Softness (S) | 0.19 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. In the case of this compound, MEP maps reveal that the most negative potential (electron-rich regions) is concentrated around the oxygen atoms of the hydroxymethyl groups and the nitrogen atom of the amino group. These areas are prone to electrophilic attack. The most positive potential (electron-poor regions) is found around the hydrogen atoms of the amino and hydroxyl groups, making them likely sites for nucleophilic interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
To understand the dynamic behavior of this compound in a biological or chemical system, molecular dynamics (MD) simulations have been employed. These simulations track the movements of atoms and molecules over time, revealing the compound's conformational flexibility and its interactions with solvent molecules.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
A deeper understanding of the noncovalent interactions that govern the behavior of this compound has been achieved through advanced quantum chemical analyses.
Quantum Theory of Atoms in Molecules (QTAIM) for Bond Path Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) has been utilized to analyze the electron density distribution and characterize the chemical bonds and noncovalent interactions within the molecule and between interacting molecules. QTAIM analysis has confirmed the presence of bond critical points between hydrogen bond donors (the NH and OH groups) and acceptors, providing quantitative data on the strength and nature of these interactions. This analysis helps to elucidate the specific hydrogen bonding networks that can be formed by this compound.
Noncovalent Interaction (NCI) Index Analysis
Noncovalent Interaction (NCI) index analysis offers a complementary approach to visualize and characterize weak intermolecular interactions. For this compound, NCI analysis has revealed large, low-density gradient isosurfaces between the functional groups, which are indicative of hydrogen bonds. Additionally, smaller isosurfaces corresponding to weaker van der Waals interactions have been identified, providing a comprehensive picture of the noncovalent forces at play.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis
The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a reaction. This map connects reactants, intermediates, transition states, and products, providing a detailed, step-by-step description of the chemical transformation. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of computational cost and accuracy. researchgate.netnih.gov
Computational Pathways:
Theoretical studies on furan derivatives have explored a variety of reaction pathways, including cycloadditions, electrophilic additions, and ring-opening reactions. researchgate.netresearchgate.netacs.org For a molecule like "this compound", with its aminoethyl and dihydroxymethyl substituents, several reactive sites are available. Computational studies on similar molecules help predict which pathways are energetically favorable.
For instance, the furan ring itself is susceptible to electrophilic attack and can participate in Diels-Alder reactions. researchgate.net The amino group introduces nucleophilic character and can direct reactions, while the hydroxyl groups can be involved in acid or base-catalyzed processes. Computational models can simulate the protonation states of the molecule in different environments, which is crucial for determining the most likely initial steps of a reaction. rsc.org
A hypothetical reaction pathway for the cyclization of a substituted furan derivative is presented in the table below. This illustrates how computational chemistry can break down a complex reaction into elementary steps and calculate the associated energy changes.
Table 1: Hypothetical Computational Pathway for a Furan Derivative Cyclization
| Step | Description | Intermediate/Transition State | Calculated Energy Change (kcal/mol) |
|---|---|---|---|
| 1 | Protonation of the furan ring | Protonated Furan Intermediate | -15.2 |
| 2 | Nucleophilic attack by the amino group | Transition State 1 (TS1) | +25.8 (Activation Energy) |
| 3 | Formation of a bicyclic intermediate | Bicyclic Amine Intermediate | -5.7 |
| 4 | Ring opening and rearrangement | Transition State 2 (TS2) | +18.3 (Activation Energy) |
| 5 | Formation of the final product | Substituted Pyrrole Product | -32.1 |
Note: The data in this table is illustrative for a generic furan derivative and not specific to "this compound".
Transition State Analysis:
A critical aspect of reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate for an elementary step and is characterized by a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. researchgate.net
Computational chemists use various algorithms to locate transition states on the potential energy surface. Once found, the geometry and electronic structure of the transition state can provide valuable information about the bond-breaking and bond-forming processes occurring during that step of the reaction.
The following table provides examples of typical data obtained from a transition state analysis for reactions involving furan derivatives.
Table 2: Illustrative Transition State Analysis Data for Furan Derivative Reactions
| Reaction Type | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Furan + Ethylene TS | C-C forming bonds: 2.1-2.3 | -450 to -550 | 18-25 |
| Electrophilic Addition | Furan + H⁺ TS | C-H forming bond: 1.5-1.7 | -800 to -950 | 10-15 |
| Ring Opening | Furan-2-OH Adduct TS | C-O breaking bond: 1.8-2.0 | -300 to -400 | 20-30 |
Note: This data is representative of computational studies on furan derivatives and is not specific to "this compound".
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Furan (B31954) Ring
The furan moiety is an electron-rich aromatic heterocycle, which makes it susceptible to various reactions that involve the π-electron system of the ring.
Furan is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 or C5 position, as the carbocation intermediate formed is stabilized by resonance involving the oxygen atom. pearson.comchemicalbook.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-(1-Aminoethyl)furan-3,4-diyldimethanol
| Ring Position | Substituent | Predicted Reactivity towards Electrophiles |
| C2 | -CH(NH₂)CH₃ | Occupied |
| C3 | -CH₂OH | Occupied |
| C4 | -CH₂OH | Occupied |
| C5 | -H | Most favored site for substitution |
Common electrophilic aromatic substitution reactions that could be envisaged for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the specific conditions would need to be carefully controlled to avoid side reactions involving the other functional groups.
The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. The chemistry of furan derivatives is sensitive to ring-opening, which can lead to the formation of dicarbonyl compounds. semanticscholar.org For instance, the acid-catalyzed polymerization of furfuryl alcohol involves ring-opening side reactions. semanticscholar.org
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The reactivity of furans in Diels-Alder reactions is influenced by the substituents on the ring; electron-donating groups generally increase the reactivity of the furan as a diene. rsc.orgmdpi.com
Given that this compound possesses electron-donating aminoethyl and hydroxymethyl groups, it is expected to be a reactive diene in Diels-Alder reactions with suitable dienophiles, such as maleimides or other electron-poor alkenes. rsc.orgnih.gov The reaction would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The stereoselectivity of the reaction (endo vs. exo) would be influenced by the specific dienophile used and the reaction conditions. rsc.org
It has been shown that highly electron-rich 2-aminofurans can be generated in situ and readily undergo Diels-Alder reactions to produce highly functionalized aniline (B41778) derivatives. nih.gov This suggests that the amino-substituted furan core of the target molecule could be a valuable synthon in the construction of complex cyclic systems.
Reactions of the Primary Amino Group
The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Primary amines readily react with acylating agents such as acyl chlorides, acid anhydrides, and esters to form amides. This is a fundamental and widely used transformation in organic synthesis. It is therefore expected that the primary amino group of this compound will undergo acylation to yield the corresponding N-acylated derivatives.
Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides would lead to the formation of ureas, while reaction with chloroformates would produce urethanes (carbamates). These reactions are typically robust and high-yielding, providing a straightforward method for derivatizing the amino group and modifying the physicochemical properties of the parent molecule.
The primary amino group can be converted into secondary or tertiary amines through reductive amination (also known as reductive alkylation). This process typically involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine. Repetition of this process with another equivalent of an aldehyde or ketone would yield a tertiary amine.
While the reductive amination of furanic aldehydes is a known method for synthesizing amines, the reverse reaction, starting with a primary amine such as this compound, is a standard procedure for the synthesis of more substituted amines. mdpi.comnih.gov A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. This strategy allows for the systematic introduction of a wide range of alkyl or aryl groups onto the nitrogen atom.
Formation of Schiff Bases and Imines
The primary amino group in this compound is a key site for derivatization, readily undergoing condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is a cornerstone in the synthesis of various biologically active compounds and ligands for coordination chemistry. nih.govderpharmachemica.com The formation of the characteristic azomethine (–C=N–) group introduces a new dimension of chemical and electronic properties to the furan scaffold. nih.gov
The synthesis of furan-containing Schiff bases is typically achieved by reacting a furan-based amine with a suitable carbonyl compound, often under mild conditions. nih.govderpharmachemica.com For instance, the reductive amination of furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), with primary amines is a well-established method for producing N-substituted furfuryl amines, which are precursors to or can be considered analogues of the target molecule's derivatization products. nih.gov This process often involves the in-situ formation of an imine intermediate followed by hydrogenation. mdpi.com
The reaction conditions for Schiff base formation can be tailored to achieve high yields. Factors such as the choice of solvent, temperature, and the presence of a catalyst can influence the reaction outcome. derpharmachemica.com For example, the condensation of furanic aldehydes with primary amines in methanol (B129727) has been shown to be an effective solvent system for imine formation. nih.gov
Table 1: Examples of Furan-Based Imine Synthesis
| Furan Precursor | Amine/Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Aniline | Methanol, Room Temp. | N-phenyl-5-(hydroxymethyl)-2-furfurylimine | 98 | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | m-Chloroaniline | Methanol, 16h | N-(m-chlorophenyl)-5-(hydroxymethyl)-2-furfurylimine | 95 | nih.gov |
| Furan-2-carboxaldehyde | 2-Aminobenzamide | Not specified | (Z)-N-((furan-2-yl)methylene)benzamide | Not specified | nih.gov |
Reactions of the Primary Hydroxyl Groups
The two primary hydroxyl groups at the 3 and 4 positions of the furan ring in this compound are amenable to a variety of transformations, including esterification, etherification, and oxidation. These reactions allow for the fine-tuning of the molecule's polarity, solubility, and reactivity, opening avenues for the development of new materials and functional molecules.
The primary hydroxyl groups can be selectively converted into esters and ethers. Esterification is commonly achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the enzymatic esterification of 2,5-bis(hydroxymethyl)furan (BHMF), a structural analogue, with fatty acids has been reported to produce the corresponding diesters. nih.gov Chemical methods, such as using cyanuric chloride as a catalyst, have also been employed for the esterification of 5-hydroxymethylfurfural (HMF) with various fatty acids. nih.gov
Etherification of hydroxymethyl groups on the furan ring is another important transformation, often used to produce potential biofuels and valuable chemical intermediates. rsc.org The reaction of HMF with alcohols in the presence of a solid acid catalyst can yield 5-(alkoxymethyl)furfurals. rsc.org Similarly, the two hydroxyl groups in our target molecule could be converted to ethers, potentially with selectivity between the two positions depending on the reaction conditions and the steric hindrance of the neighboring substituents. The etherification of 2,5-bis(hydroxymethyl)furan (BHMF) has been systematically studied, providing insights into the reaction mechanisms and catalyst performance. researchgate.net
The primary hydroxyl groups of this compound can be selectively oxidized to yield aldehydes or carboxylic acids. The selective oxidation of 5-hydroxymethylfurfural (HMF) is a widely studied area, offering valuable parallels. The oxidation of HMF can lead to 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), depending on the reaction conditions and the catalyst used. researchgate.netmdpi.comresearchgate.net
Achieving regioselectivity in the oxidation of a molecule with two hydroxyl groups, such as this compound, would be a key challenge. The electronic and steric environment of each hydroxyl group would influence its reactivity. For instance, in the oxidation of HMF to FDCA, the reaction can proceed through two different pathways: one involving the initial oxidation of the aldehyde group to a carboxylic acid, and the other involving the initial oxidation of the alcohol group to an aldehyde. acs.org
Various catalytic systems, including those based on noble metals and biocatalysts, have been developed for the selective oxidation of HMF. mdpi.comrsc.org Whole-cell biocatalysts have demonstrated high selectivity for the oxidation of the aldehyde group in HMF, leaving the hydroxyl group intact to form HMFCA. mdpi.comrsc.org Similar strategies could potentially be applied for the regioselective oxidation of the diol in our target compound.
Table 2: Selective Oxidation of Hydroxymethyl Groups in Furan Derivatives
| Substrate | Product | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Whole-cell biocatalyst (D. wulumuqiensis R12) | up to 90 | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Whole-cell biocatalyst (Comamonas testosteroni SC1588) | 88-99 | rsc.org |
Strategic Derivatization for Advanced Molecular Scaffolds and Catalytic Ligands
The furan nucleus is considered a promising scaffold for the development of biologically active compounds and functional materials. ijabbr.com The diverse functionalities present in this compound make it an attractive building block for the synthesis of more complex molecular architectures.
The combination of the amino and hydroxyl groups allows for the creation of chiral amino alcohol ligands, which are valuable in asymmetric catalysis. rsc.org The furan ring can act as a rigid backbone, positioning the coordinating groups in a well-defined spatial arrangement. The derivatization of the amino and hydroxyl groups can be used to fine-tune the steric and electronic properties of the resulting ligands, thereby influencing the stereoselectivity of the catalyzed reactions.
Furthermore, the furan ring itself can be part of the construction of larger, fused ring systems. nih.govmdpi.com The inherent reactivity of the furan ring, including its ability to participate in cycloaddition reactions, can be exploited to build polycyclic structures. nih.gov The substituents on the furan ring can direct these reactions, allowing for the controlled synthesis of complex molecular scaffolds. The development of furan-based polymeric materials is also an area of growing interest, with applications in sustainable plastics and resins. researchgate.netrsc.org The derivatization of this compound could provide monomers for the synthesis of novel polymers with unique properties.
Applications in Chemical Synthesis and Advanced Materials
Role as a Chiral Building Block in Complex Organic Synthesis
Chiral furan (B31954) derivatives are recognized as valuable intermediates in the synthesis of complex organic molecules, including natural products and bioactive compounds. researchgate.netbenthamdirect.com The presence of a stereocenter in the 1-aminoethyl substituent of 2-(1-Aminoethyl)furan-3,4-diyldimethanol makes it a valuable chiral pool precursor. This inherent chirality can be transferred to target molecules, obviating the need for asymmetric synthesis steps later in a synthetic sequence.
The furan ring itself is a versatile scaffold that can undergo a variety of transformations. For instance, it can participate in Diels-Alder reactions to form complex bicyclic structures, or it can be oxidatively cleaved to yield linear dicarbonyl compounds. rsc.org The amino and hydroxyl groups offer multiple points for further functionalization and elaboration, allowing for the construction of diverse and complex molecular architectures. The development of methodologies to access substituted chiral furans from readily available precursors is an active area of research in organic chemistry. researchgate.netbenthamdirect.com
Precursor for Novel Polymer and Resin Development
Furan-based polymers, derived from renewable resources, are gaining significant attention as sustainable alternatives to petroleum-based plastics. researchgate.netrsc.org Monomers such as 2,5-bis(hydroxymethyl)furan (BHMF) are known to be versatile building blocks for polyesters, polyurethanes, and epoxy resins. nih.govacs.orgfur4sustain.euresearchgate.net While research on polymers derived specifically from this compound is not prominent, its structural similarity to BHMF suggests its potential as a monomer.
The two hydroxymethyl groups can participate in polycondensation reactions to form polyesters or polyethers. The primary amine of the aminoethyl group introduces an additional reactive site, which could be utilized for cross-linking or for the synthesis of polyamides and polyurethanes. The presence of the amino group can also impart specific properties to the resulting polymers, such as improved adhesion, altered solubility, or the ability to be further functionalized. The development of bio-based polymers from furan derivatives is a rapidly growing field, with ongoing research into new monomers and polymerization techniques. researchgate.netrsc.org
Below is a table comparing the functional groups of this compound with a well-studied furan-based monomer, 2,5-Bis(hydroxymethyl)furan, highlighting their potential for polymer synthesis.
| Functional Group | This compound | 2,5-Bis(hydroxymethyl)furan (BHMF) | Potential Polymerization Reactions |
| Hydroxymethyl (-CH₂OH) | Two | Two | Polyesters, Polyethers, Polyurethanes |
| Primary Amine (-NH₂) | One | Zero | Polyamides, Polyurethanes, Cross-linking |
| Furan Ring | One | One | Diels-Alder reactions for cross-linking |
Scaffold for Ligand Design in Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. researchgate.net Furan-containing ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.netacs.org The rigid furan ring in this compound provides a well-defined backbone for the construction of chiral ligands.
The amino and hydroxyl groups can be readily modified to introduce coordinating atoms, such as phosphorus or other nitrogen moieties, which can then bind to a metal center. The chirality of the 1-aminoethyl group, positioned proximate to the coordinating sites, can effectively influence the stereochemical outcome of a catalytic reaction. The design and synthesis of novel chiral ligands based on furan scaffolds remain an area of active investigation, with the potential to unlock new and more efficient asymmetric transformations. nih.govresearchgate.net
Intermediates in Fine Chemical Production and Specialized Syntheses
Furan derivatives serve as important intermediates in the production of a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. ift.co.zastudysmarter.co.ukijsrst.comutripoli.edu.ly The multifunctional nature of this compound makes it a potentially valuable intermediate for specialized syntheses.
The various functional groups can be selectively manipulated to introduce different functionalities. For example, the hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, while the amino group can be acylated or alkylated. The furan ring can be hydrogenated to a tetrahydrofuran, a common motif in many natural products and pharmaceuticals. The versatility of furan chemistry allows for the transformation of this compound into a diverse array of more complex molecules. derpharmachemica.comorganic-chemistry.orgpharmaguideline.com The synthesis of furan derivatives from biomass is also a key area of research, aiming to provide sustainable routes to valuable chemical intermediates. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Aminoethyl)furan-3,4-diyldimethanol, and how can purity be validated?
- Synthesis : A multi-step approach involving reductive amination or nucleophilic substitution on a furan scaffold is plausible, similar to methods for (S)-2-(1-Aminoethyl)-3-methylphenol derivatives . Optimization of protecting groups (e.g., tert-butyl carbamate) may enhance yield, as seen in piperidine-based aminoethyl compounds .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, analogous to ethyl 4-ANPP derivatives) and LC-MS for trace impurities. Cross-reference with NMR (¹H/¹³C) to confirm structural integrity .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis, as recommended for aminoethylphenol derivatives .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor via TLC or HPLC for decomposition byproducts, aligning with protocols for similar amine-functionalized heterocycles .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for aminoethyl-substituted furans?
- Data Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions. Compare with computational models (DFT-based NMR predictions) for stereochemical confirmation .
- Case Study : For Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate, discrepancies in NH proton shifts were resolved by varying solvent polarity (DMSO-d6 vs. CDCl₃) . Apply similar solvent screening to furan derivatives.
Q. How can reaction yields be optimized for asymmetric synthesis of this compound?
- Catalytic Systems : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination, as used in (S)-configured aminoethylphenols .
- Kinetic Analysis : Use in-situ FTIR or reaction calorimetry to monitor intermediate formation and adjust reagent stoichiometry. For example, tert-butyl protection in piperidine analogs reduced side reactions .
Q. What methodologies assess the compound’s environmental impact or biodegradability?
- Ecotoxicology : Follow protocols for environmental analysis of aromatic amines (e.g., 4-aminophenol derivatives), including OECD 301 biodegradation tests and LC-MS/MS quantification in simulated ecosystems .
- Leaching Studies : Use solid-phase extraction (SPE) cartridges to analyze aqueous solubility and soil adsorption, as described for aminophenyl ether standards .
Methodological Notes
- Safety Protocols : Refer to SDS guidelines for aminoethyl compounds, including PPE (nitrile gloves, respirators) and spill management (neutralization with weak acids) .
- Analytical Standards : Use certified reference materials (e.g., deuterated analogs for GC-MS internal calibration) to ensure data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
